molecular formula C9H10Br2N2O B6605707 8-aminoisoquinolin-7-ol dihydrobromide CAS No. 2287332-25-4

8-aminoisoquinolin-7-ol dihydrobromide

Cat. No.: B6605707
CAS No.: 2287332-25-4
M. Wt: 322.00 g/mol
InChI Key: MNNJXTKRMTURJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-aminoisoquinolin-7-ol dihydrobromide is a chemical compound with the molecular formula C9H10Br2N2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-aminoisoquinolin-7-ol dihydrobromide typically involves the following steps:

    Nitration of Isoquinoline: Isoquinoline is nitrated to produce a mixture of 5- and 8-nitroisoquinoline derivatives.

    Separation of Isomers: The 5- and 8-nitroisoquinoline derivatives are separated by distillation and sublimation.

    Reduction: The 8-nitroisoquinoline is reduced using tin powder in the presence of hydrochloric acid to yield 8-aminoisoquinoline.

    Bromination: The 8-aminoisoquinoline is then brominated to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, separation, reduction, and bromination processes, optimized for yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-aminoisoquinolin-7-ol dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin powder and hydrochloric acid are used.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: 8-aminoisoquinoline.

    Substitution: Various halogenated isoquinoline derivatives.

Scientific Research Applications

8-aminoisoquinolin-7-ol dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-aminoisoquinolin-7-ol dihydrobromide involves its interaction with specific molecular targets. For example, in antimalarial applications, it may target the mitochondria of Plasmodium parasites, causing structural changes and disrupting their function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-aminoisoquinolin-7-ol dihydrobromide is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-aminoisoquinolin-7-ol;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.2BrH/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;;/h1-5,12H,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNJXTKRMTURJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)N)O.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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